molecular formula C13H17NO2 B2826792 4-(azepan-1-yl)benzoic Acid CAS No. 314248-55-0

4-(azepan-1-yl)benzoic Acid

Cat. No.: B2826792
CAS No.: 314248-55-0
M. Wt: 219.284
InChI Key: SBOQUUYPWQTHCF-UHFFFAOYSA-N
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Description

4-(azepan-1-yl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol It is characterized by the presence of a benzoic acid moiety substituted with an azepane ring at the para position

Scientific Research Applications

4-(azepan-1-yl)benzoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(azepan-1-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with azepane under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst, facilitating the formation of the desired product through a nucleophilic substitution mechanism .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(azepan-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The azepane ring can act as a ligand, binding to metal ions or other molecular targets, thereby influencing biochemical pathways .

Comparison with Similar Compounds

    4-(piperidin-1-yl)benzoic acid: Similar structure but with a piperidine ring instead of an azepane ring.

    4-(morpholin-1-yl)benzoic acid: Contains a morpholine ring, differing in the heterocyclic structure.

Uniqueness: 4-(azepan-1-yl)benzoic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(azepan-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOQUUYPWQTHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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